molecular formula C15H21NO3 B13492380 tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate

tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate

Cat. No.: B13492380
M. Wt: 263.33 g/mol
InChI Key: DMMVKJGUXXSORJ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a carbamate functional group. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate can be achieved through a one-pot amidation of primary nitroalkanes. The process involves the conversion of primary nitroalkanes to carboxylic acids, followed by amidation to form the carbamate. The reaction conditions typically include the use of reagents such as nitromethane and bromonitromethane in enantioselective synthesis .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed: The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and pathways.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as a building block for the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound exerts its effects by binding to active sites and modifying the activity of these targets. The pathways involved include enzyme inhibition and protein modification, leading to changes in cellular processes .

Comparison with Similar Compounds

  • tert-Butyl ®-1-oxo-4-phenyl-1-(((S)-1-phenylethyl)amino)butan-2-yl)carbamate
  • tert-Butyl (S)-(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate
  • tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate

Comparison: Compared to similar compounds, tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate is unique due to its specific functional groups and structural configuration. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical reactivity. The presence of the tert-butyl group and the phenyl group contributes to its stability and reactivity in various chemical reactions .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate

InChI

InChI=1S/C15H21NO3/c1-11(17)13(10-12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,13H,10H2,1-4H3,(H,16,18)

InChI Key

DMMVKJGUXXSORJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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